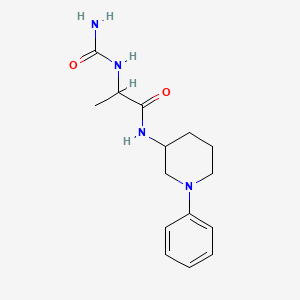![molecular formula C22H35N3O3 B7178539 (3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178539.png)
(3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of ethoxy and propoxy groups through etherification reactions. The piperazinyl and piperidinyl moieties are then introduced via nucleophilic substitution reactions. The final step involves the formation of the methanone linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
(3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or material effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Ethoxy-4-methoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone
- (3-Propoxy-4-ethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of (3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
(3-ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3/c1-4-15-28-20-9-8-18(16-21(20)27-5-2)22(26)25-13-11-24(12-14-25)19-7-6-10-23(3)17-19/h8-9,16,19H,4-7,10-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDNYVCDXHMHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3CCCN(C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Benzofuran-3-yl-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7178456.png)

![2-[methyl(propan-2-yl)amino]-N-(1-phenylpiperidin-3-yl)acetamide](/img/structure/B7178474.png)
![4-(cyclopropylmethoxy)-N-methyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide](/img/structure/B7178479.png)
![3-N-methyl-3-N-[(1-methylpiperidin-3-yl)methyl]-1-N-phenylpiperidine-1,3-dicarboxamide](/img/structure/B7178489.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7178504.png)
![2-(4-Methylphenoxy)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone](/img/structure/B7178505.png)
![1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one](/img/structure/B7178506.png)
![2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone](/img/structure/B7178516.png)
![(2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178522.png)
![[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B7178528.png)
![[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7178532.png)
![[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7178534.png)
![1-[2-[4-(1-Methylpiperidin-3-yl)piperazine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7178548.png)
